molecular formula C7H12N2O B1331182 n-Butyl-2-cyanoacetamide CAS No. 39581-21-0

n-Butyl-2-cyanoacetamide

Cat. No.: B1331182
CAS No.: 39581-21-0
M. Wt: 140.18 g/mol
InChI Key: MGZNARROBKPUST-UHFFFAOYSA-N
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Description

n-Butyl-2-cyanoacetamide: is an organic compound with the molecular formula C₇H₁₂N₂O. It is a derivative of cyanoacetamide, where the hydrogen atom on the nitrogen is replaced by a butyl group. This compound is known for its applications in organic synthesis, particularly in the formation of heterocyclic compounds.

Mechanism of Action

Target of Action

n-Butyl-2-cyanoacetamide is a derivative of cyanoacetamide . Cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis . They are extensively utilized as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Mode of Action

The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . For instance, the reaction of the active methylene moiety of N-(benzothiazol-2-yl)-2-cyanoacetamide with phenyl isothiocyanate yielded a non-isolable intermediate potassium sulphide salt . This salt reacted in situ with phenacyl bromide to afford N-(benzothiazol-2-yl)-2-cyano-2-(3,4-diphenylthiazol-2-ylidene)acetamide .

Biochemical Pathways

It’s known that cyanoacetamide derivatives are used to build various organic heterocycles , which are key structures in many biologically active compounds. Therefore, it’s plausible that this compound could influence a variety of biochemical pathways through its interactions with these heterocyclic compounds.

Pharmacokinetics

It’s known that the compound is a solid or liquid at room temperature , which could potentially influence its absorption and distribution in the body

Result of Action

Given that cyanoacetamide derivatives are used to build various organic heterocycles , it’s plausible that this compound could have a variety of effects at the molecular and cellular level, depending on the specific heterocyclic compounds it interacts with.

Action Environment

It’s known that the compound is stable at room temperature , suggesting that it could potentially be influenced by changes in temperature

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Direct Alkylation: One common method involves the direct alkylation of cyanoacetamide with butyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide at elevated temperatures.

    Cyanoacetylation of Amines: Another method involves the cyanoacetylation of butylamine with cyanoacetic acid or its esters. This reaction can be catalyzed by bases such as triethylamine or pyridine and is usually performed in solvents like ethanol or methanol.

Industrial Production Methods: Industrial production of n-butyl-2-cyanoacetamide often involves the continuous flow process where butylamine and cyanoacetic acid are reacted in the presence of a catalyst. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Condensation Reactions: n-Butyl-2-cyanoacetamide can undergo condensation reactions with aldehydes and ketones to form various heterocyclic compounds.

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

    Reduction Reactions: The cyano group in this compound can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Condensation: Aldehydes or ketones, basic catalysts (e.g., sodium ethoxide), and solvents like ethanol.

    Substitution: Nucleophiles such as amines or thiols, and solvents like dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst.

Major Products:

    Heterocyclic Compounds: Formed through condensation reactions.

    Substituted Cyanoacetamides: Formed through nucleophilic substitution.

    Amines: Formed through reduction of the cyano group.

Scientific Research Applications

Chemistry: n-Butyl-2-cyanoacetamide is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds which are important in medicinal chemistry.

Biology and Medicine: The compound is explored for its potential biological activities, including antimicrobial and anticancer properties. It serves as a precursor for the synthesis of bioactive molecules.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and dyes. Its ability to form stable intermediates makes it valuable in various chemical manufacturing processes.

Comparison with Similar Compounds

    n-Butyl-2-cyanoacetate: Similar structure but with an ester group instead of an amide.

    n-Butyl-2-cyanoacrylate: Contains a cyano group and an acrylate moiety.

    n-Butyl-2-cyanoacetamide derivatives: Various derivatives with different substituents on the nitrogen or carbon atoms.

Uniqueness: this compound is unique due to its combination of a butyl group and a cyanoacetamide moiety, which imparts specific reactivity and stability. This makes it a versatile intermediate in the synthesis of complex organic molecules.

Properties

IUPAC Name

N-butyl-2-cyanoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-2-3-6-9-7(10)4-5-8/h2-4,6H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGZNARROBKPUST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80960193
Record name N-Butyl-2-cyanoethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80960193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39581-21-0
Record name NSC81847
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81847
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Butyl-2-cyanoethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80960193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of n-butyl-2-cyanoacetamide in the synthesis of 1H-pyrazolo[1,2-b]phthalazines?

A1: this compound serves as a crucial building block in the synthesis of diverse 1H-pyrazolo[1,2-b]phthalazine derivatives. The research by [] highlights its reaction with phthalaldehyde and various hydrazines. This three-component reaction proceeds efficiently without the need for a catalyst, offering a simplified and potentially cost-effective approach to these valuable heterocyclic compounds.

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